Isogentisin

Content Navigation

Researchers using gentisin in dose-response assays face precipitation at >10 µg/mL, leading to false-negative plateaus. Isogentisin’s C-3 hydroxyl group ensures superior aqueous solubility, preventing such artifacts.

- Prevents data-capping in MAO inhibition and proliferation assays (IC50 27.0 µM, vascular SMC)

- Quantifies Gentiana lutea xanthone content by HPLC at 260 nm per European Pharmacopoeia

- Triggers delayed endothelial repair pathways up to 4.5 h post-injury (unlike generic ROS scavengers)

Procure with confidence for reliable, artifact-free results.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

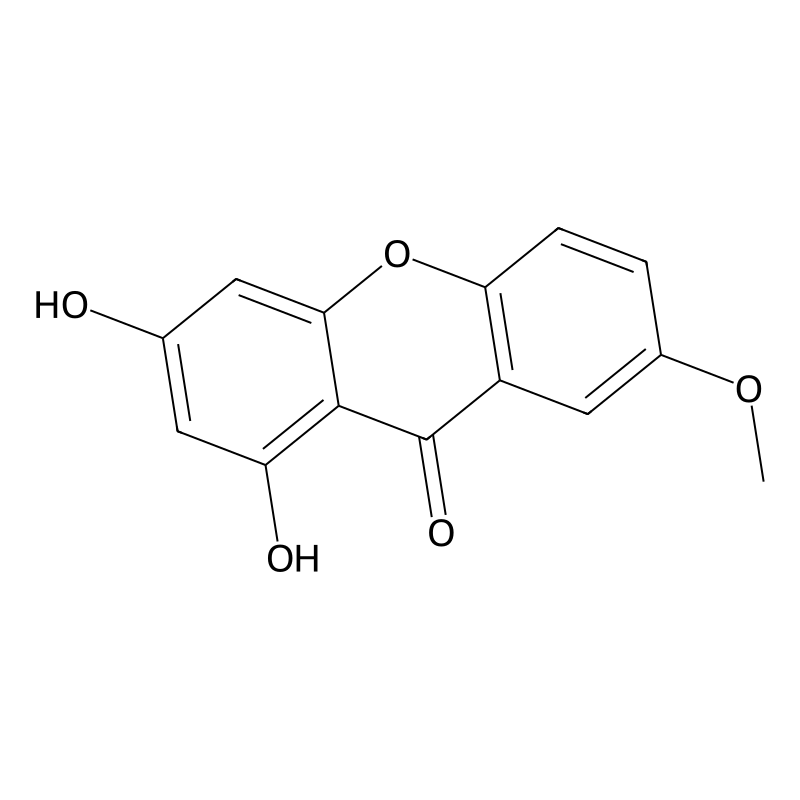

Isogentisin (CAS 491-64-5), chemically defined as 1,3-dihydroxy-7-methoxyxanthone, is a prominent non-prenylated natural xanthone primarily isolated from Gentiana lutea. In industrial and pharmacological contexts, it serves as a critical reference standard for botanical quality control and a highly valuable bioactive scaffold for cardiovascular and neuropharmacological research. Unlike highly polar glycosylated xanthones such as mangiferin, isogentisin possesses a relatively lipophilic aglycone structure that facilitates cellular membrane penetration, making it particularly relevant for intracellular target engagement, including competitive monoamine oxidase (MAO) inhibition and the activation of endothelial repair mechanisms [1].

Research Fit

Substituting isogentisin with its closely related structural isomer, gentisin (1,7-dihydroxy-3-methoxyxanthone), frequently compromises in vitro assay reliability due to stark differences in aqueous solubility. The presence of a hydroxyl group at the C-3 position in isogentisin, as opposed to the C-3 methoxy group in gentisin, significantly enhances its solubility in standard assay buffers. When gentisin is used as a substitute in high-concentration dose-response studies (>10 µg/mL), it tends to precipitate, leading to artificially capped biological readouts and false-negative plateaus[1]. Furthermore, substituting isogentisin with generic antioxidant flavonoids fails in vascular protection models, as isogentisin uniquely triggers delayed intracellular repair pathways rather than merely acting as an immediate, direct reactive oxygen species (ROS) scavenger.

Substitution Risk

Solubility-Driven Bioavailability in High-Concentration Assays

In comparative in vitro screening, the structural difference between isogentisin (C-3 OH) and gentisin (C-3 OMe) dictates their functional solubility. In Salmonella typhimurium TA100 assays evaluating high-dose activity (10–50 µg), gentisin exhibits poor solubility, resulting in a suppressed measurable activity of 6.94 revertants/µg. In contrast, the superior solubility of isogentisin allows it to remain in solution, yielding a nearly three-fold higher measurable activity of 19.1 revertants/µg [1].

| Evidence Dimension | Measurable in vitro activity (proxy for solubility-maintained bioavailability) |

| Target Compound Data | 19.1 revertants/µg |

| Comparator Or Baseline | Gentisin (6.94 revertants/µg) |

| Quantified Difference | 2.75-fold higher measurable activity due to lack of precipitation |

| Conditions | S. typhimurium TA100 assay at 10–50 µg dose range |

Buyers conducting high-concentration in vitro screening must select isogentisin over gentisin to prevent false-negative plateaus caused by compound precipitation.

Delayed-Action Endothelial Repair vs. Direct Scavenging

Unlike standard chemical antioxidants that must be co-administered to neutralize toxins directly, isogentisin operates via the activation of intracellular survival and repair functions. In human vascular endothelial cells exposed to cigarette smoke extract, pure isogentisin successfully prevented cell death even when administered up to 4.5 hours post-exposure, whereas direct chemical scavengers require immediate co-incubation to prevent oxidative damage[1].

| Evidence Dimension | Therapeutic window for post-exposure cell survival |

| Target Compound Data | Effective rescue at +4.5 hours post-exposure |

| Comparator Or Baseline | Direct chemical antioxidants (Fail without immediate co-incubation) |

| Quantified Difference | 4.5-hour extended therapeutic window for administration |

| Conditions | Human vascular endothelial cells exposed to cigarette smoke chemicals |

For researchers developing post-exposure vascular therapeutics, isogentisin provides a specific mechanism of cellular repair activation rather than generic ROS scavenging.

Isomeric SAR Differentiation in Vascular Smooth Muscle Proliferation

Isogentisin and gentisin serve as an ideal isomeric pair for mapping the pharmacophore of the 1,3,7-oxygenated xanthone core. In BrdU incorporation assays measuring the inhibition of rat aortic vascular smooth muscle cell (VSMC) proliferation, gentisin demonstrates high potency with an IC50 of 7.84 µM. Isogentisin, differing only by the swapped positions of the methoxy and hydroxyl groups, exhibits a moderate IC50 of 27.0 µM [1].

| Evidence Dimension | Inhibition of VSMC proliferation (IC50) |

| Target Compound Data | IC50 = 27.0 µM |

| Comparator Or Baseline | Gentisin (IC50 = 7.84 µM) |

| Quantified Difference | 3.4-fold reduction in anti-proliferative potency |

| Conditions | Rat aortic VSMC proliferation assay (BrdU incorporation) |

Procurement of isogentisin alongside gentisin is essential for medicinal chemists requiring a structurally exact moderate-activity control to establish rigorous SAR boundaries for cardiovascular targets.

Baseline Resolution for Pharmacopeial Quality Control

As a mandated analytical marker for Gentiana lutea extracts, isogentisin must be rapidly quantifiable alongside other secondary metabolites. Utilizing a capillary electrophoresis (CE) method with a 100 mM sodium tetraborate buffer (pH 9.3) and 10 mM beta-cyclodextrin, isogentisin achieves complete baseline separation from gentisin and the secoiridoid amarogentin in under 11 minutes, a significant throughput improvement over traditional, lengthy HPLC gradients used for crude extracts[1].

| Evidence Dimension | Analytical separation time |

| Target Compound Data | Resolved in <11 minutes via CE |

| Comparator Or Baseline | Traditional HPLC gradient methods for crude extracts (>30-40 minutes) |

| Quantified Difference | >60% reduction in analytical run time |

| Conditions | CE with 100 mM sodium tetraborate (pH 9.3) + 10 mM beta-cyclodextrin, 30°C, 25 kV |

Analytical laboratories must procure high-purity isogentisin as a reference standard to calibrate rapid, high-throughput CE or HPLC methods for commercial botanical quality control.

Pharmacopeial Quality Control and Standardization

Driven by its requirement in European Pharmacopoeia monographs, isogentisin is highly procured as a primary analytical reference standard. Its distinct UV absorbance profile (detectable at 260 nm) and rapid baseline resolution in capillary electrophoresis and HPLC make it indispensable for quantifying xanthone content and authenticating commercial Gentiana lutea root extracts against adulterants [1].

High-Concentration In Vitro Biological Screening

Due to its superior aqueous solubility compared to its isomer gentisin, isogentisin is the preferred 1,3,7-oxygenated xanthone scaffold for high-dose in vitro biological assays. It prevents the data-capping precipitation artifacts often seen with gentisin at concentrations above 10 µg/mL, ensuring reliable dose-response curves in mutagenesis, MAO inhibition, and cellular proliferation studies[2].

Cardiovascular SAR Mapping and Endothelial Therapeutics

Isogentisin is utilized in cardiovascular drug discovery both as a specific activator of delayed endothelial cellular repair (effective up to 4.5 hours post-oxidative injury) and as a moderate-activity structural control (IC50 = 27.0 µM) in vascular smooth muscle cell proliferation assays. Procuring isogentisin alongside its more potent isomer gentisin allows medicinal chemists to precisely map the structure-activity relationship of the xanthone pharmacophore [REFS-3, REFS-4].

Application Fit

References

- [1] Tůmová, L., et al. (2008). Determination of gentisin, isogentisin, and amarogentin in Gentiana lutea L. by capillary electrophoresis. Journal of Separation Science, 31(1), 164-169.

- [2] Morimoto, I., et al. (1983). Mutagenic activities of gentisin and isogentisin from Gentianae radix (Gentianaceae). Mutation Research, 116(2), 103-117.

- [3] Stangl, V., et al. (2007). Isogentisin--a novel compound for the prevention of smoking-caused endothelial injury. Atherosclerosis, 194(2), 317-325.

- [4] Schwaiger, S., et al. (2015). Nonprenylated Xanthones from Gentiana lutea, Frasera caroliniensis, and Centaurium erythraea as Novel Inhibitors of Vascular Smooth Muscle Cell Proliferation. Molecules, 20(11), 20381-20391.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

2: Amakura Y, Yoshimura M, Morimoto S, Yoshida T, Tada A, Ito Y, Yamazaki T, Sugimoto N, Akiyama H. Chromatographic Evaluation and Characterization of Components of Gentian Root Extract Used as Food Additives. Chem Pharm Bull (Tokyo). 2016;64(1):78-82. doi: 10.1248/cpb.c15-00776. PubMed PMID: 26726749.

3: Mustafa AM, Caprioli G, Ricciutelli M, Maggi F, Marín R, Vittori S, Sagratini G. Comparative HPLC/ESI-MS and HPLC/DAD study of different populations of cultivated, wild and commercial Gentiana lutea L. Food Chem. 2015 May 1;174:426-33. doi: 10.1016/j.foodchem.2014.11.089. Epub 2014 Nov 22. PubMed PMID: 25529701.

4: Wani BA, Ramamoorthy D, Rather MA, Arumugam N, Qazi AK, Majeed R, Hamid A, Ganie SA, Ganai BA, Anand R, Gupta AP. Induction of apoptosis in human pancreatic MiaPaCa-2 cells through the loss of mitochondrial membrane potential (ΔΨm) by Gentiana kurroo root extract and LC-ESI-MS analysis of its principal constituents. Phytomedicine. 2013 Jun 15;20(8-9):723-33. doi: 10.1016/j.phymed.2013.01.011. Epub 2013 Mar 1. PubMed PMID: 23453831.

5: Balijagić J, Janković T, Zdunić G, Bosković J, Savikin K, Godevac D, Stanojković T, Jovancević M, Menković N. Chemical profile, radical scavenging and cytotoxic activity of yellow gentian leaves (Genitaneae luteaefolium) grown in northern regions of Montenegro. Nat Prod Commun. 2012 Nov;7(11):1487-90. PubMed PMID: 23285813.

6: Klein-Júnior LC, Meira NA, Bresolin TM, Cechinel-Filho V, Quintão NL. Antihyperalgesic activity of the methanol extract and some constituents obtained from Polygala cyparissias (Polygalaceae). Basic Clin Pharmacol Toxicol. 2012 Sep;111(3):145-53. doi: 10.1111/j.1742-7843.2012.00876.x. Epub 2012 Mar 22. PubMed PMID: 22381005.

7: Klein LC Jr, Gandolfi RB, Santin JR, Lemos M, Cechinel Filho V, de Andrade SF. Antiulcerogenic activity of extract, fractions, and some compounds obtained from Polygala cyparissias St. Hillaire & Moquin (Polygalaceae). Naunyn Schmiedebergs Arch Pharmacol. 2010 Feb;381(2):121-6. doi: 10.1007/s00210-009-0485-x. Epub 2010 Jan 8. PubMed PMID: 20054524.

8: Savikin K, Menković N, Zdunić G, Stević T, Radanović D, Janković T. Antimicrobial activity of Gentiana lutea L. extracts. Z Naturforsch C. 2009 May-Jun;64(5-6):339-42. PubMed PMID: 19678535.

9: Citová I, Ganzera M, Stuppner H, Solich P. Determination of gentisin, isogentisin, and amarogentin in Gentiana lutea L. by capillary electrophoresis. J Sep Sci. 2008 Jan;31(1):195-200. PubMed PMID: 18064621.

10: Aberham A, Schwaiger S, Stuppner H, Ganzera M. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS. J Pharm Biomed Anal. 2007 Nov 5;45(3):437-42. Epub 2007 Jul 10. PubMed PMID: 17697760.

11: Schmieder A, Schwaiger S, Csordas A, Backovic A, Messner B, Wick G, Stuppner H, Bernhard D. Isogentisin--a novel compound for the prevention of smoking-caused endothelial injury. Atherosclerosis. 2007 Oct;194(2):317-25. Epub 2006 Dec 1. PubMed PMID: 17141243.

12: Matsushima T, Araki A, Yagame O, Muramatsu M, Koyama K, Ohsawa K, Natori S, Tomimori H. Mutagenicities of xanthone derivatives in Salmonella typhimurium TA100, TA98, TA97, and TA2637. Mutat Res. 1985 Jun-Jul;150(1-2):141-6. PubMed PMID: 3889613.

13: Morimoto I, Nozaka T, Watanabe F, Ishino M, Hirose Y, Okitsu T. Mutagenic activities of gentisin and isogentisin from Gentianae radix (Gentianaceae). Mutat Res. 1983 Feb;116(2):103-17. PubMed PMID: 6338357.

14: Suzuki O, Katsumata Y, Oya M, Chari VM, Klapfenberger R, Wagner H, Hostettmann K. Inhibition of type A and type B monoamine oxidase by isogentisin and its 3-O-glucoside. Planta Med. 1980 May;39(1):19-23. PubMed PMID: 7403306.

15: Suzuki O, Katsumata Y, Oya M. Inhibition of monoamine oxidase by isogentisin and its 3-O-glucoside. Biochem Pharmacol. 1978;27(16):2075-8. PubMed PMID: 718732.

v

Explore Compound Types